3-Bromo-3',4'-difluorobiphenyl

Description

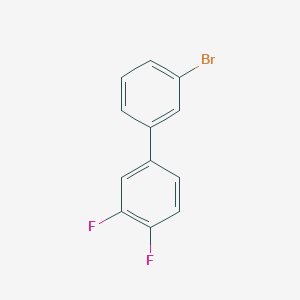

3-Bromo-3',4'-difluorobiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 3-position of one phenyl ring and fluorine atoms at the 3' and 4' positions of the adjacent ring. Its molecular formula is C₁₂H₇BrF₂, with a molecular weight of 269.09 g/mol (estimated based on analogous compounds) . This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science, where halogenated biphenyls serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine substituent .

For example, brominated compounds like 3-Bromo-3'-chloro-1,1'-biphenyl are prepared under general procedures (GP 1) involving quantitative ¹H NMR for yield determination (94% yield reported for bromobenzene synthesis) .

Properties

IUPAC Name |

4-(3-bromophenyl)-1,2-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBFSBZBCVYQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-difluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-3’,4’-difluorobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-difluorobiphenyl can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The biphenyl core can be oxidized to form quinones or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted biphenyl derivatives.

Oxidation: Formation of biphenyl quinones or other oxygenated products.

Reduction: Formation of dehalogenated biphenyl derivatives.

Scientific Research Applications

3-Bromo-3’,4’-difluorobiphenyl has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the production of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-difluorobiphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at the 3-position (vs. 4') increases electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .

- For instance, 2,4-difluorobiphenyl (a non-brominated analog) is sparingly soluble in acetonitrile and chloroform but moderately soluble in methanol .

- Volatility : Brominated biphenyls may exhibit high volatility, complicating isolation (yields often determined via ¹⁹F NMR using internal standards like 1,4-difluorobiphenyl) .

Reactivity and Stability

- Bromine Reactivity : The bromine atom in this compound is critical for further functionalization. In contrast, trifluorinated analogs (e.g., 3-Bromo-3',4',5'-trifluorobiphenyl) show enhanced stability due to fluorine’s strong C-F bonds .

- Toxicity Considerations : Bromine’s position influences toxicity. For example, 3-Bromo-3'-chloro-1,1'-biphenyl (CAS 844856-42-4) has an oral LD₅₀ of 300–2,000 mg/kg (Category 4 acute toxicity) . Allylic bromine (alpha to double bonds) in compounds like 3-Bromo-3,3-difluoropropene can form toxic allyl cations, but this risk is mitigated in biphenyls due to their aromatic stability .

Biological Activity

3-Bromo-3',4'-difluorobiphenyl is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry and its interactions with various biological targets. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a biphenyl structure. This unique arrangement influences its electronic properties, making it a valuable candidate for various chemical reactions and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C12H8BrF2 |

| Molecular Weight | 295.09 g/mol |

| Boiling Point | 290 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions enable the compound to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, thus showing potential anticancer activity .

- Receptor Modulation: It can act as a ligand for various receptors, influencing signaling pathways that are vital for cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Anticancer Potential:

- A study assessed the inhibitory effects of various biphenyl derivatives on CDK4, revealing that compounds similar to this compound exhibited significant inhibitory activity with IC50 values in the low micromolar range . This suggests that modifications to the biphenyl structure can enhance anticancer efficacy.

- Molecular Docking Studies:

-

Comparative Analysis:

- When compared to other biphenyl derivatives, such as 3-Bromo-4'-fluorobiphenyl and 3,4-Difluorobiphenyl, this compound demonstrated unique electronic characteristics that could enhance its reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.